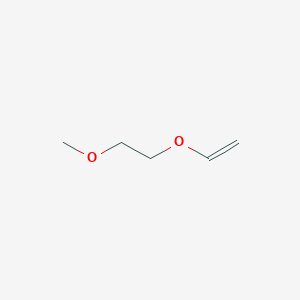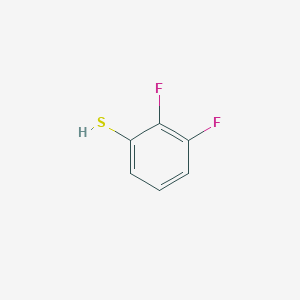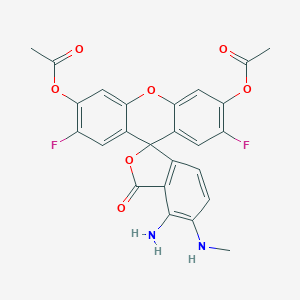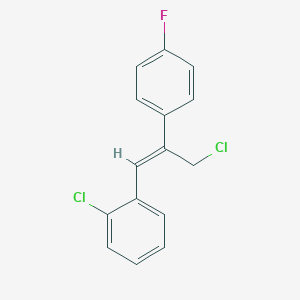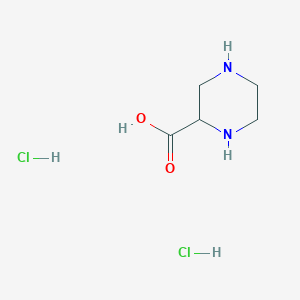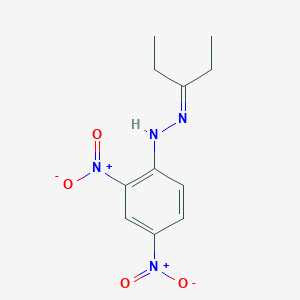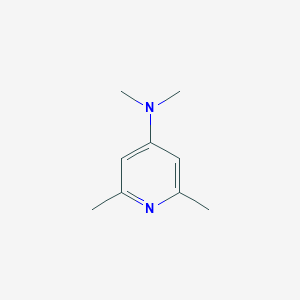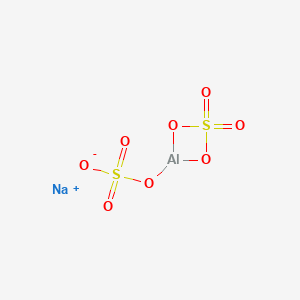
2-Methacryloxyethyl D-glucopyranoside
Overview
Description
“2-Methacryloxyethyl D-glucopyranoside” is a chemical compound with the molecular formula C12H20O8 . It is also known by other names such as GEMA and 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate . It has a molecular weight of 292.28 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, a related compound, Methyl α-D-glucopyranoside and its seven acylated derivatives, have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .
Molecular Structure Analysis
The IUPAC name for “2-Methacryloxyethyl D-glucopyranoside” is 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
“2-Methacryloxyethyl D-glucopyranoside” has a molecular weight of 292.28 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 7 .
Scientific Research Applications
Surface Modification
GEMA is widely used in the modification of material surfaces . The compound’s ability to form a stable bond with various surfaces makes it an excellent choice for surface modification applications. This can be particularly useful in fields such as materials science and engineering, where the properties of a material’s surface can significantly impact its overall performance.
Coating Creation
Another major application of GEMA is in the creation of coatings . The compound’s water-soluble nature and its ability to form a stable, uniform layer make it an ideal choice for coating applications. This can be particularly beneficial in industries such as electronics, where protective coatings can help improve the lifespan and performance of various components.
Emulsion and Suspension Stabilization
GEMA is also used to stabilize emulsions and suspensions . Its ability to interact with both the dispersed phase and the continuous phase of an emulsion or suspension makes it an effective stabilizing agent. This property is widely utilized in industries such as food and beverage, pharmaceuticals, and cosmetics.
Anticoagulant in Clinical Studies
2-Methacryloxyethyl D-glucopyranoside has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . It has been used in clinical studies as an anticoagulant .
Monomer for Hydrogels in Drug Delivery
GEMA is used as a monomer for hydrogels in drug delivery . The hydrogels made from GEMA can encapsulate drugs and release them in a controlled manner. This property is particularly useful in the pharmaceutical industry, where controlled drug delivery can significantly improve the efficacy of various treatments.
Pharmaceutical Testing
GEMA is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results . This is crucial in ensuring the safety and efficacy of pharmaceutical products.
Mechanism of Action
Target of Action
2-Methacryloxyethyl D-glucopyranoside (GEMA) is a synthetic polymer that has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . This suggests that the primary targets of GEMA are the clotting factors in the blood coagulation cascade.
Mode of Action
It is known that gema interacts with clotting factors, inhibiting their activity and thereby preventing the activation of coagulation . This interaction likely involves the formation of a complex between GEMA and the clotting factors, which prevents the latter from initiating the coagulation cascade.
Biochemical Pathways
GEMA affects the blood coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot. By inhibiting the activity of clotting factors, GEMA disrupts this pathway, preventing the formation of a clot . The downstream effects of this action include a reduction in blood clotting, which can be beneficial in conditions where excessive clotting is a problem.
Result of Action
The primary result of GEMA’s action is a reduction in blood clotting. This can be beneficial in conditions where excessive clotting is a problem, such as in certain cardiovascular diseases . .
Safety and Hazards
Future Directions
While specific future directions for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, related compounds such as Methyl α-D-glucopyranoside and its derivatives have been used to develop antibacterial and antifungal drugs . This suggests potential future directions in therapeutic and drug development purposes .
properties
IUPAC Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQRLZZWFINMDP-BGNLRFAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927559 | |
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methacryloxyethyl D-glucopyranoside | |
CAS RN |
132153-84-5 | |
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
